REACTION_CXSMILES
|
C=O.[CH:3]([CH:5]([CH2:10][C:11]([O:13][CH3:14])=[O:12])[C:6]([O:8][CH3:9])=[O:7])=O>CO.C(O)(=O)C.CNC>[C:6]([O:8][CH3:9])(=[O:7])[C:5]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH2:3]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
catalyst
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
348 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OC)CC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 7 hours at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
DISTILLATION
|
Details
|
methanol and methyl formate are distilled off
|
Type
|
WASH
|
Details
|
the solution is washed with 100 g of 10% strength sulfuric acid
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)CC(=O)OC)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 g | |
YIELD: PERCENTYIELD | 96.4% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |